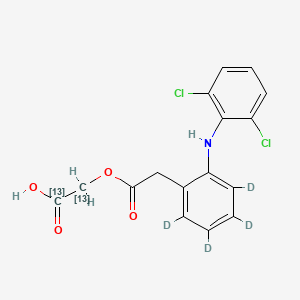

Aceclofenac-d4,13C2 (major)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aceclofenac-d4,13C2 (major) is a labeled analogue of Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID). This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Aceclofenac. The molecular formula of Aceclofenac-d4,13C2 (major) is C1413C2H9D4Cl2NO4, and it has a molecular weight of 360.19 .

准备方法

The synthesis of Aceclofenac-d4,13C2 (major) involves the incorporation of deuterium and carbon-13 isotopes into the Aceclofenac molecule. The synthetic route typically starts with the precursor 2-[(2,6-dichlorophenyl)-amino]benzeneacetic acid. The carboxymethyl group is then esterified with deuterated and carbon-13 labeled reagents under specific reaction conditions to yield Aceclofenac-d4,13C2 (major) . Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with stringent quality control measures to ensure the isotopic purity and consistency of the product.

化学反应分析

Aceclofenac-d4,13C2 (major) undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of hydroxylated metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions, potentially leading to the formation of reduced analogues.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are typically hydroxylated or substituted analogues of Aceclofenac-d4,13C2 (major).

科学研究应用

Aceclofenac-d4,13C2 (major) is extensively used in scientific research for various applications:

Chemistry: It is used to study the chemical properties and reactivity of Aceclofenac, particularly in isotopic labeling studies.

Biology: Researchers use this compound to investigate the metabolic pathways and biological effects of Aceclofenac in biological systems.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Aceclofenac, aiding in the development of more effective and safer NSAIDs.

Industry: The compound is used in the pharmaceutical industry for quality control and validation of analytical methods

作用机制

Aceclofenac-d4,13C2 (major) exerts its effects by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, inflammation, and fever. By inhibiting COX, Aceclofenac-d4,13C2 (major) reduces the production of these mediators, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway.

相似化合物的比较

Aceclofenac-d4,13C2 (major) is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:

Aceclofenac: The non-labeled parent compound, used widely as an NSAID.

Diclofenac: Another NSAID with a similar mechanism of action but different chemical structure.

Indomethacin: An NSAID with a different chemical structure but similar therapeutic effects

These compounds share similar anti-inflammatory and analgesic properties but differ in their chemical structures, pharmacokinetics, and potential side effects.

生物活性

Aceclofenac-d4,13C2 (major) is a deuterated form of aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound is particularly relevant in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. The biological activity of aceclofenac-d4,13C2 is closely linked to its mechanism of action, pharmacokinetics, and clinical efficacy.

Aceclofenac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The selectivity for COX-2 over COX-1 is significant, as it reduces the risk of gastrointestinal side effects commonly associated with NSAIDs. The IC50 values indicate that aceclofenac has a higher affinity for COX-2 (0.77 µM) compared to COX-1 (>100 µM) .

Inhibition of Prostaglandin Synthesis

The inhibition of prostaglandin E2 (PGE2) synthesis is a critical aspect of aceclofenac's anti-inflammatory action. Clinical studies have demonstrated that aceclofenac significantly reduces PGE2 levels in synovial fluid from patients with osteoarthritis (OA) . Additionally, it decreases the expression of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNFα), further contributing to its therapeutic effects .

Chondroprotective Effects

Research indicates that aceclofenac may also have chondroprotective properties. It promotes the synthesis of glycosaminoglycans in osteoarthritic cartilage and inhibits the activity of matrix metalloproteinases, which are involved in cartilage degradation . This dual action not only alleviates pain but also addresses the underlying joint damage associated with chronic inflammatory conditions.

Pharmacokinetics

Aceclofenac is rapidly absorbed following oral administration, with peak plasma concentrations occurring approximately 1.25 to 3 hours post-dose. The drug demonstrates high protein binding (>99%) and has a volume of distribution around 25 L .

Metabolism and Excretion

The primary metabolite is 4'-hydroxyaceclofenac, which also exhibits anti-inflammatory activity but with lower potency compared to the parent compound . Approximately 70-80% of aceclofenac is excreted via urine, primarily as glucuronidated forms .

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy of aceclofenac in various inflammatory conditions:

- Osteoarthritis : A study involving 30 patients undergoing total knee replacement showed that treatment with aceclofenac significantly reduced pain and improved joint function compared to a control group .

- Rheumatoid Arthritis : In a comparative study, patients receiving aceclofenac reported similar pain relief and functional improvement as those treated with other NSAIDs like diclofenac and naproxen .

Summary of Findings

Safety Profile

While aceclofenac is generally well-tolerated, potential side effects include gastrointestinal disturbances, renal impairment, and hypersensitivity reactions. Its favorable safety profile compared to traditional NSAIDs is attributed to its selective COX-2 inhibition .

属性

IUPAC Name |

2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D,9+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIPYSSQXLZQLJ-UVMBEDSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O[13CH2][13C](=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。